molecular formula C9H6BrFO B117496 2-Bromo-2,3-dihydro-6-fluoro-1H-inden-1-one CAS No. 156484-83-2

2-Bromo-2,3-dihydro-6-fluoro-1H-inden-1-one

Cat. No. B117496
M. Wt: 229.05 g/mol
InChI Key: XXLMNINSVUQJMX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a related compound, “1H-Inden-1-one, 2,3-dihydro-”, is available as a 2D Mol file or as a computed 3D SD file . The structure of “7-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one” is also likely similar .

Scientific Research Applications

Generation and Trapping of Isoindenones

2-Bromo-2,3-dihydro-6-fluoro-1H-inden-1-one plays a role in the generation and trapping of isoindenones, particularly inden-2-ones. These compounds are generated through reactions involving caesium fluoride and can be trapped effectively in both intra- and inter-molecular additions. The process shows distinct behaviors in exo-addition of the tether for intramolecular additions compared to intermolecular additions (Jones & Ryder, 1997).

Stereoisomer Configuration

The compound is an essential intermediate in synthesizing various stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols. These stereoisomers are significant in the synthesis of biologically active compounds. Their configurations have been studied through methods like X-ray diffraction and NMR, demonstrating the versatility and importance of 2-Bromo-2,3-dihydro-6-fluoro-1H-inden-1-one in stereochemical analysis (Prysiazhnuk et al., 2021).

Synthesis of Biologically Active Compounds

It serves as an important intermediate in synthesizing various biologically active compounds. This is exemplified in studies where the compound is used in multi-step synthesis processes, particularly in the formation of complex structures with potential biological activities (Wang et al., 2016).

Role in G Protein-Coupled Receptor Agonists

This compound is also utilized in developing selective G protein-coupled receptor 119 (GPR119) agonists. These agonists have potential pharmacological applications, highlighting the compound's importance in drug discovery and development (Sakairi et al., 2012).

properties

IUPAC Name

2-bromo-6-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c10-8-3-5-1-2-6(11)4-7(5)9(8)12/h1-2,4,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLMNINSVUQJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C1C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2,3-dihydro-6-fluoro-1H-inden-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Joncour, N Desroy, C Housseman… - Journal of Medicinal …, 2017 - ACS Publications
Autotaxin (ATX) is a secreted enzyme playing a major role in the production of lysophosphatidic acid (LPA) in blood through hydrolysis of lysophosphatidyl choline (LPC). The ATX–LPA …
Number of citations: 53 pubs.acs.org

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